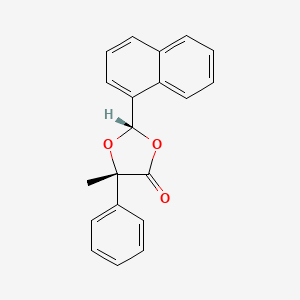
N-(4-Chloropyridin-3-yl)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloropyridin-3-yl)sulfuric diamide is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a chloropyridine ring and a sulfuric diamide group, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-3-yl)sulfuric diamide typically involves the reaction of 4-chloropyridine with sulfuryl chloride and ammonia. This reaction proceeds under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4-Chloropyridine+Sulfuryl chloride+Ammonia→N-(4-Chloropyridin-3-yl)sulfuric diamide
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method to enhance efficiency and reduce costs. This method minimizes the use of expensive reagents and harsh reaction conditions, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloropyridin-3-yl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-Chloropyridin-3-yl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Chloropyridin-3-yl)sulfuric diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: Shares the chloropyridine ring but lacks the sulfuric diamide group.
Sulfuric diamide: Contains the sulfuric diamide group but lacks the chloropyridine ring.
Uniqueness
N-(4-Chloropyridin-3-yl)sulfuric diamide is unique due to the combination of the chloropyridine ring and the sulfuric diamide group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
902301-84-2 |
|---|---|
Molekularformel |
C5H6ClN3O2S |
Molekulargewicht |
207.64 g/mol |
IUPAC-Name |
4-chloro-3-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-1-2-8-3-5(4)9-12(7,10)11/h1-3,9H,(H2,7,10,11) |
InChI-Schlüssel |
QUBOCBFWLPFBQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)



